3-(4-tert-butylphenyl)-N-3-pyridinylpropanamide
Overview
Description
3-(4-tert-butylphenyl)-N-3-pyridinylpropanamide is a chemical compound that belongs to the class of amides. It is also known as TAK-659 and is being studied for its potential therapeutic applications in the field of oncology. This compound has shown promising results in pre-clinical studies for the treatment of various types of cancers, including lymphoma and leukemia.
Mechanism of Action
The mechanism of action of 3-(4-tert-butylphenyl)-N-3-pyridinylpropanamide involves the inhibition of various signaling pathways that are involved in the growth and survival of cancer cells. This compound has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key mediator of B-cell receptor signaling. In addition, it has been shown to inhibit the activity of interleukin-2-inducible T-cell kinase (ITK), which is involved in T-cell receptor signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-tert-butylphenyl)-N-3-pyridinylpropanamide have been extensively studied in pre-clinical models. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and enhance the activity of immune cells. In addition, it has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-tert-butylphenyl)-N-3-pyridinylpropanamide in lab experiments include its potent anti-cancer activity, its ability to enhance the efficacy of other cancer drugs, and its relatively low toxicity. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the research on 3-(4-tert-butylphenyl)-N-3-pyridinylpropanamide. One potential direction is to study its efficacy in combination with other cancer drugs in clinical trials. Another direction is to investigate its potential therapeutic applications in other types of cancers, such as solid tumors. In addition, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacokinetic properties.
Scientific Research Applications
The potential therapeutic applications of 3-(4-tert-butylphenyl)-N-3-pyridinylpropanamide have been extensively studied in pre-clinical models. It has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma. In addition, this compound has been found to enhance the efficacy of other cancer drugs, such as rituximab and lenalidomide.
properties
IUPAC Name |
3-(4-tert-butylphenyl)-N-pyridin-3-ylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-18(2,3)15-9-6-14(7-10-15)8-11-17(21)20-16-5-4-12-19-13-16/h4-7,9-10,12-13H,8,11H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEYRJZFMFSKRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC(=O)NC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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